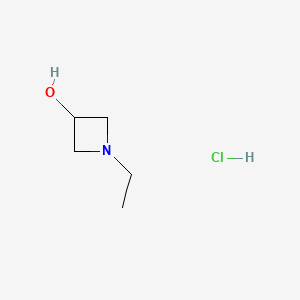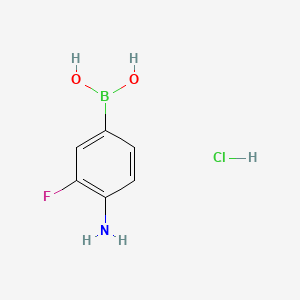
4-氨基-3-氟苯硼酸盐酸盐
描述
4-Amino-3-fluorophenylboronic acid hydrochloride is a chemical compound with the empirical formula C6H8BClFNO2 . It has a molecular weight of 191.40 and is typically found in solid form .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-fluorophenylboronic acid hydrochloride consists of a phenyl ring with an amino group and a fluorine atom attached to it. The boronic acid group is also attached to the phenyl ring .Physical And Chemical Properties Analysis
4-Amino-3-fluorophenylboronic acid hydrochloride is a solid substance with a melting point of 150-160 °C . It should be stored at a temperature of 2-8°C .科学研究应用
-
Boron Neutron Capture Therapy (BNCT) Agents
- In the field of medicinal chemistry, amino-boronic acids like 4-Amino-3-fluorophenylboronic acid hydrochloride have been used as boron neutron capture therapy agents .
- The method involves introducing a boron-containing compound into cancer cells, which is then irradiated with neutrons. The boron atoms capture these neutrons, leading to nuclear reactions that produce alpha particles, destroying the cancer cells .
- The results of this application are promising, but more research is needed to determine the effectiveness and safety of this therapy .
-
Transduction Components in Feedback-Controlled Drug Delivery Polymers
- Amino-boronic acids are used as transduction components in feedback-controlled drug delivery polymers .
- These polymers can respond to specific biological signals, releasing the drug when needed. The boronic acid component can bind to certain biomolecules, triggering the release .
- This application has the potential to improve the efficiency and specificity of drug delivery .
-
Enzyme Inhibitors
-
Antibody Mimics for Polysaccharides
-
Carbohydrate Affinity Chromatography
- Boronic acid derivatives are used for carbohydrate affinity chromatography .
- In this technique, a boronic acid derivative is attached to a chromatography column. When a mixture containing carbohydrates is passed through the column, the boronic acid binds to the carbohydrates, allowing them to be separated from the rest of the mixture .
- This technique is used in the purification of carbohydrates and the study of carbohydrate-protein interactions .
-
Suzuki Cross-Coupling Reactions
- In synthetic chemistry, boronic acids like 4-Amino-3-fluorophenylboronic acid hydrochloride are widely used in Suzuki cross-coupling reactions .
- This reaction is a type of palladium-catalyzed coupling reaction that allows for the synthesis of conjugated olefins, styrenes, and biphenyls .
- The boronic acid acts as a partner to the halide or pseudohalide in the coupling process .
-
Asymmetric Synthesis of Amino Acids
-
Protection of Diols
-
Selective Reduction of Aldehydes
-
Carboxylic Acid Activation
-
Reagents and Starting Materials in Organic Synthesis
安全和危害
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, and to use personal protective equipment .
未来方向
属性
IUPAC Name |
(4-amino-3-fluorophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,10-11H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCNVCKJELIVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674173 | |
| Record name | (4-Amino-3-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-fluorophenylboronic acid hydrochloride | |
CAS RN |
1256355-32-4 | |
| Record name | Boronic acid, B-(4-amino-3-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Amino-3-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-fluorophenylboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloromethyl-3-[2-(2-chlorophenyl)ethyl]-[1,2,4]oxadiazole](/img/structure/B572718.png)
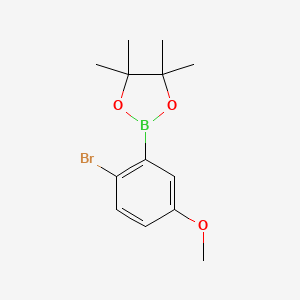
![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)
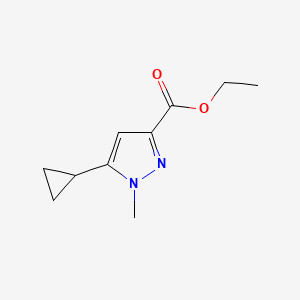
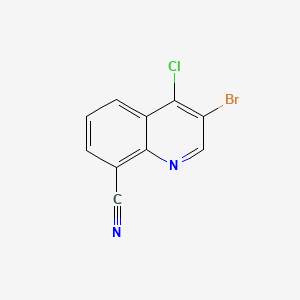
![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)
![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)
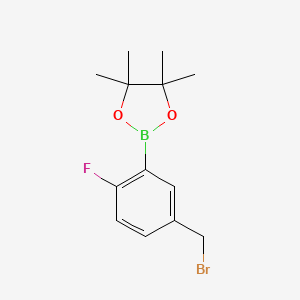
![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)
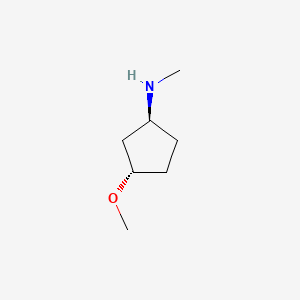
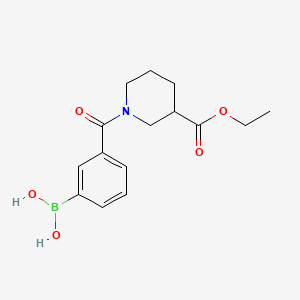
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)
